molecular formula C11H13ClO4 B12567730 Methyl 3-chloro-4-ethoxy-5-methoxybenzoate CAS No. 192512-44-0

Methyl 3-chloro-4-ethoxy-5-methoxybenzoate

Cat. No.: B12567730
CAS No.: 192512-44-0
M. Wt: 244.67 g/mol
InChI Key: HASGYKZCIUOLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4-ethoxy-5-methoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-ethoxy-5-methoxybenzoate typically involves the esterification of 3-chloro-4-ethoxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-chloro-4-ethoxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-ethoxy-5-methoxybenzoate involves its interaction with specific molecular targets, leading to various biological effects. The chloro, ethoxy, and methoxy groups contribute to its reactivity and ability to form hydrogen bonds with target molecules. These interactions can modulate enzymatic activities or receptor functions, resulting in the observed biological effects.

Comparison with Similar Compounds

  • Methyl 3-chloro-5-ethoxy-4-methoxybenzoate
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate

Comparison: Methyl 3-chloro-4-ethoxy-5-methoxybenzoate is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

192512-44-0

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 3-chloro-4-ethoxy-5-methoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-4-16-10-8(12)5-7(11(13)15-3)6-9(10)14-2/h5-6H,4H2,1-3H3

InChI Key

HASGYKZCIUOLHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.